3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline
Description
3-(1H-Naphtho[2,3-d]imidazol-2-yl)aniline is a heterocyclic aromatic compound featuring a naphthoimidazole core fused to an aniline moiety at the 3-position. The naphthoimidazole system combines a naphthalene ring with an imidazole ring, conferring unique electronic and steric properties.
Key structural features include:
- Naphthoimidazole core: A fused bicyclic system enhancing π-conjugation and stability.
- Aniline substituent: The primary amine (-NH₂) at the 3-position offers reactivity for further functionalization (e.g., Schiff base formation, acylation).
Properties
IUPAC Name |
3-(1H-benzo[f]benzimidazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c18-14-7-3-6-13(8-14)17-19-15-9-11-4-1-2-5-12(11)10-16(15)20-17/h1-10H,18H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDKTHFYGXJVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C4=CC(=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline typically involves the condensation of naphthoquinone with an appropriate amine under acidic or basic conditions. One common method includes the reaction of 2-naphthylamine with glyoxal and ammonium acetate in ethanol, followed by cyclization to form the imidazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the imidazole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The imidazole ring is known to coordinate with metal ions, which can be crucial for its biological activity .
Comparison with Similar Compounds
Structural Differences
Core Heterocycle Variations
Benzimidazole analogs :
- 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline (): Replaces the naphthalene ring with a benzene ring, reducing π-conjugation and molecular weight (MW = 209.25 vs. 273.33 for naphthoimidazole derivatives). This simplification may enhance solubility but reduce thermal stability .
- 2-(2-Methyl-1H-imidazol-1-yl)aniline (): A smaller imidazole-aniline derivative lacking fused aromatic systems, resulting in lower molecular complexity and altered electronic properties .
Naphthoimidazole derivatives :
- 4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline (): Features a methylene linker between the naphthoimidazole and aniline, increasing flexibility and altering steric interactions compared to the direct 3-position linkage in the target compound .
- 1-(2-Methoxyethyl)-2-methyl-naphthoimidazolium bromide derivatives (): Cationic analogs with alkyl and aryl substituents, demonstrating how quaternization of the imidazole nitrogen affects solubility and reactivity .
Substituent Position and Functional Group Effects
- Positional isomers :
- 3-(2-Methyl-1H-imidazol-1-yl)aniline () vs. 2-(2-Methyl-1H-imidazol-1-yl)aniline : The position of the imidazole substituent on the aniline ring influences electronic distribution and intermolecular interactions, as seen in melting point differences (119.5–121.5°C for 3-substituted vs. 132.5–134.5°C for 2-substituted) .
- Functional group variations :
Physical and Chemical Properties
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